(2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,5R)-5-(trifluoromethyl)oxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-2-1-3(12-4)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUYEDMDUWHWAK-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis via Epoxide Ring-Opening and Functionalization
A principal method for constructing the oxolane ring involves epoxide intermediates. Ethyl phenylglycidate, a trans-epoxide carboxylate, has been resolved using chiral amines such as 1-phenylethylamine to achieve enantiopure precursors. For (2S,5R)-5-(trifluoromethyl)oxolane-2-carboxylic acid, a similar approach could employ a trifluoromethyl-containing epoxide. Nucleophilic ring-opening with azide ions introduces azido alcohols, which undergo Staudinger reactions with triphenylphosphine to form oxazaphospholidines. Subsequent thermolysis yields aziridine intermediates, though adaptation to oxolanes would require ring expansion or functional group interconversion.
Chiral Pool Synthesis from Tartaric Acid Derivatives
Natural chiral templates, such as L-(+)-diethyl tartrate, offer a stereochemically defined starting point. In analogous syntheses, tartrate esters are converted to aziridine-2,3-dicarboxylic acids via epoxidation and ring contraction. Adapting this strategy, diethyl tartrate could be functionalized with a trifluoromethyl group at the C5 position through radical trifluoromethylation or nucleophilic substitution. Subsequent oxidation of a hydroxymethyl group to the carboxylic acid would yield the target compound.
This method benefits from inherent stereochemical fidelity but requires precise trifluoromethyl introduction. Radical pathways using Langlois’ reagent (CF₃SO₂Na) under copper catalysis may enable C–H trifluoromethylation at the oxolane’s 5-position. Alternatively, Mitsunobu conditions could invert hydroxyl group configuration to establish the (5R) stereocenter.
Cyclization of Linear Precursors with Trifluoromethyl Groups
Linear precursors such as δ-hydroxy acids can cyclize to form oxolanes. For instance, 5-hydroxy-2-(trifluoromethyl)pentanoic acid, when treated with acid catalysts, undergoes intramolecular esterification to form the oxolane ring. Enantioselective synthesis of the hydroxy acid precursor is achievable via asymmetric hydrogenation of α,β-unsaturated esters using chiral Ru catalysts (e.g., Noyori-type).
A specific example involves the preparation of (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid esters, where cyclization is driven by thioglycolic acid derivatives. Adapting this, a trifluoromethyl-substituted thioester could cyclize to form the oxolane core, followed by oxidation to the carboxylic acid.
Resolution of Racemic Mixtures Using Chiral Auxiliaries
When stereoselective synthesis proves challenging, classical resolution offers an alternative. Racemic (2S,5R/2R,5S)-5-(trifluoromethyl)oxolane-2-carboxylic acid can be resolved using chiral amines. For example, 1-phenylethylamine forms diastereomeric salts with the enantiomers, which are separated via fractional crystallization. The resolved salts are then acidolyzed to recover the pure enantiomers.
This method, while reliable, suffers from low throughput. Modern techniques like simulated moving bed (SMB) chromatography enhance efficiency but require optimization for polar trifluoromethyl compounds.
Late-Stage Functionalization of Oxolane Carboxylates
Introducing the trifluoromethyl group after oxolane ring formation is another viable strategy. For example, (2S,5R)-5-hydroxymethyloxolane-2-carboxylic acid esters can undergo nucleophilic trifluoromethylation using Ruppert–Prakash reagent (TMSCF₃) under Lewis acid catalysis. Subsequent oxidation of the hydroxymethyl group to carboxylic acid completes the synthesis.
This approach avoids handling unstable trifluoromethyl intermediates early in the synthesis. However, stereochemical outcomes at C5 must be controlled, potentially via neighboring group participation or chiral ligands.
Enzymatic and Biocatalytic Approaches
Biocatalysis offers enantioselective routes without harsh reagents. Lipases or esterases can hydrolyze prochiral diesters to monoacids with high enantiomeric excess. For instance, Candida antarctica lipase B (CAL-B) resolves racemic oxolane diesters, yielding (2S,5R)-configured acids. Incorporating a trifluoromethyl group may require tailored enzymes tolerant to fluorine’s electronegativity.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, (2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology
In biological research, this compound is studied for its potential as a bioisostere in drug design. The trifluoromethyl group can mimic the properties of other functional groups, making it useful in the development of pharmaceuticals .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in terms of drug efficacy and safety .
Industry
In the industrial sector, this compound is used in the development of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points:
Substituent Effects :
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and acidity of the carboxylic acid group due to strong electron-withdrawing effects. Contrasts with methyl (-CH₃) in cis-(2R,5R)-5-methyloxolane-2-carboxylic acid, which offers reduced electronegativity and steric bulk .
- Aromatic Groups : Phenyl (in ) and methoxyphenyl () substituents increase lipophilicity but lack the electron-withdrawing properties of -CF₃. Methoxy groups also introduce polarity via hydrogen bonding .
Stereochemistry :
- The (2S,5R) configuration of the target compound optimizes spatial alignment for target binding, whereas oxathiapiprolin derivatives (e.g., 2R,4R isomers) show variable activity based on stereochemistry .
Functional Groups :
- Carboxylic acid (-COOH) vs. ester derivatives (e.g., menthyl ester in ): The free -COOH group enhances water solubility and ionic interactions, while esters improve membrane permeability .
Biological Activity :
- Compounds with long alkyl chains (e.g., octyl in ) exhibit increased lipophilicity, favoring membrane-associated targets, whereas -CF₃-containing analogs are prioritized for metabolic stability in drug design .
Biological Activity
(2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid, also known as trifluoromethyl oxolane carboxylic acid, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C6H7F3O3
- Molecular Weight : 184.11 g/mol
- CAS Number : 77899-95-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's pharmacodynamics.
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on HIV-1 reverse transcriptase and ribonuclease H activities, showing promising results in vitro with IC50 values in the micromolar range .
- Antiviral Activity : The compound has demonstrated antiviral properties against HIV-1. In cell-based assays, it exhibited effective inhibition of viral replication with EC50 values ranging from 1.73 to 16.1 μM, indicating a favorable safety profile at higher concentrations .
Table 1: Biological Activity Data
| Activity Type | IC50 (μM) | EC50 (μM) | Remarks |
|---|---|---|---|
| HIV-1 RNase H Inhibition | 8.19 | N/A | Compared to known inhibitors |
| Viral Replication Inhibition | N/A | 1.73 - 16.1 | Non-cytotoxic up to 100 μM |
Case Studies
- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry explored the efficacy of various derivatives of oxolane carboxylic acids against HIV-1. The compound showed significant antiviral activity with minimal cytotoxicity, making it a candidate for further development in antiviral therapies .
- Synthetic Approaches : Research has also focused on the synthesis of this compound via various chemical routes. One notable method involves using palladium on activated charcoal under specific reaction conditions to achieve high yields .
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity in (2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid?
- Methodological Answer : Enantiopure synthesis requires stereoselective methods such as asymmetric catalysis or chiral auxiliary approaches. For example, van den Nieuwendijk et al. achieved >98% enantiomeric excess (ee) in analogous (2S,5R)-configured compounds using Ru-BINAP catalysts under controlled temperatures (-20°C to 25°C) and inert atmospheres. Key steps include:
- Chiral Resolution : Use of (R)- or (S)-BINAP ligands to direct stereochemistry during cyclization.
- Protecting Groups : Temporary protection of the carboxylic acid (e.g., methyl ester) to prevent racemization.
- Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to isolate the target enantiomer .
Q. Which analytical techniques are critical for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated for structurally related oxolane derivatives (e.g., and ).
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to confirm spatial arrangements.
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralcel OD-H) to validate enantiopurity (>99% ee).
- Optical Rotation : Comparison with literature values for (2S,5R)-configured analogs (e.g., [α] = +15° to +25° in methanol) .
Q. How does the trifluoromethyl group influence the compound’s chemical reactivity?
- Methodological Answer : The CF group:
- Electron-Withdrawing Effects : Stabilizes the oxolane ring against ring-opening reactions (e.g., acid-catalyzed hydrolysis).
- Steric Hindrance : Reduces nucleophilic attack at the 5-position, as observed in related thiophene-carboxylic acid derivatives ( ).
- Metabolic Stability : Enhances resistance to cytochrome P450 oxidation, as shown in microsomal assays for CF-containing analogs .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved?
- Methodological Answer :
- Dynamic Kinetic Resolution (DKR) : Employ palladium catalysts with chiral phosphine ligands to selectively convert minor enantiomers.
- Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with chiral amines (e.g., (1R,2S)-norephedrine) and recrystallize.
- Chiral Chromatography : Use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns, as applied to separate (2R,4R) and (2S,4S) isomers in .
Q. What experimental approaches assess the impact of stereochemistry on biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Compare IC values of (2S,5R) vs. (2R,5S) enantiomers against target enzymes (e.g., proteases or kinases).
- Molecular Dynamics Simulations : Model binding interactions using software like GROMACS, focusing on hydrogen bonding between the carboxylic acid and catalytic residues.
- Pharmacokinetic Profiling : Measure plasma half-life differences in rodent models, as stereochemistry often affects metabolic clearance (e.g., ’s oxathiolane derivatives) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (PubChem CID: hypothetical) to predict binding poses in enzyme active sites.
- QM/MM Calculations : Optimize protonation states (e.g., deprotonated carboxylic acid at pH 7.4) and calculate binding energies.
- SAR Analysis : Correlate trifluoromethyl orientation (axial vs. equatorial) with activity using analogs from and .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzymatic activity assays.
- Batch Reprodubility Checks : Synthesize multiple lots under standardized conditions (e.g., anhydrous solvents, argon atmosphere) to rule out synthetic variability.
- Meta-Analysis : Compare data with structurally similar compounds (e.g., ’s trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid) to identify trends .
Q. What protocols evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% relative humidity for 6 months, monitoring degradation via LC-MS.
- pH-Rate Profiling : Measure hydrolysis rates in buffers (pH 1–10) to identify labile sites (e.g., oxolane ring).
- Light Exposure Studies : Use ICH Q1B guidelines to assess photostability, noting CF groups often reduce UV sensitivity ( ) .
Key Parameters for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
